Tetraethyltin
Overview
Description
Tetraethyltin, also known as tetraethyl tin or tetraethylstannane, is an organotin compound with the chemical formula (CH3CH2)4Sn. It consists of a tin atom bonded to four ethyl groups. This compound is a colorless, flammable liquid that is soluble in diethyl ether but insoluble in water. This compound is primarily used in the electronics industry and as a catalyst for olefin polymerization .
Mechanism of Action
Tetraethyltin, also known as Tetraethylstannane, is a chemical compound with the formula (CH3CH2)4Sn . It is an important example of an organotin compound, often abbreviated as TET . This article will explore the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known that this compound is converted in the body to the more toxic triethyltin , which may interact with various biological targets.
Mode of Action
It is known that this compound can be obtained by reacting ethylmagnesium bromide with tin(iv) chloride . The same reaction can be used to obtain tetra-n-propyltin and tetra-n-butyltin .
Biochemical Pathways
It is known that this compound is converted in the body to the more toxic triethyltin , which may affect various biochemical pathways.
Pharmacokinetics
It is known that this compound is a colourless flammable liquid, soluble in diethyl ether and insoluble in water . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that this compound is converted in the body to the more toxic triethyltin , which may have various molecular and cellular effects.
Action Environment
It is known that this compound is a colourless flammable liquid , and its physical and chemical properties may be influenced by environmental factors such as temperature and pressure.
Biochemical Analysis
Cellular Effects
Tetraethyltin has profound effects on various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound exposure has been shown to cause bradycardia, hypertension, and damage to brain cells in the limbic system . These effects are mediated through its interactions with cellular proteins and enzymes, leading to changes in cell signaling and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of more toxic compounds such as triethyltin . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell signaling and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild biochemical changes, while at higher doses, it can lead to significant toxic effects. For instance, high doses of this compound have been reported to cause severe damage to brain cells, leading to neurological symptoms such as memory loss and cognitive impairment . These toxic effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its conversion to more toxic compounds such as triethyltin. This conversion is mediated by enzymes such as cytochrome P450, which catalyzes the oxidation of this compound to triethyltin . The presence of this compound can also affect metabolic flux and metabolite levels, leading to altered biochemical reactions and cellular functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific tissues, such as the liver and brain, where it exerts its biochemical effects. The distribution of this compound within the body is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and proteins involved in metabolic processes . These interactions can lead to localized biochemical effects and contribute to the overall impact of this compound on cellular function.
Preparation Methods
Tetraethyltin can be synthesized through several methods:
Reaction with Ethylmagnesium Bromide: One common method involves reacting tin(IV) chloride with ethylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows[ \text{SnCl}_4 + 4 \text{CH}_3\text{CH}_2\text{MgBr} \rightarrow (\text{CH}_3\text{CH}_2)_4\text{Sn} + 4 \text{MgBrCl} ]
Reaction with Triethylaluminum: Another method involves the reaction of tin(IV) chloride with triethylaluminum.
Reaction with Ethyllithium: This compound can also be prepared by reacting stannous chloride with ethyllithium
Chemical Reactions Analysis
Tetraethyltin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin oxides and other organotin compounds.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other functional groups.
Decomposition: When heated to decomposition, this compound emits acrid smoke and fumes.
Common reagents used in these reactions include strong oxidizers and various halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tetraethyltin has several applications in scientific research and industry:
Electronics Industry: It is used in the production of semiconductors and other electronic components.
Catalyst for Olefin Polymerization: this compound serves as a catalyst in the polymerization of olefins, which are used to produce various plastics and synthetic materials.
Preservative: It is used as a preservative for wood, textiles, paper, and leather.
Biocides and Fungicides: This compound is used as a biocide, bactericide, fungicide, and insecticide.
Comparison with Similar Compounds
Tetraethyltin is part of a broader class of organotin compounds, which include:
Tetramethyltin: Similar to this compound but with methyl groups instead of ethyl groups.
Tetrapropyltin: Contains propyl groups instead of ethyl groups.
Tetrabutyltin: Contains butyl groups instead of ethyl groups.
Compared to these compounds, this compound is unique in its specific applications in the electronics industry and its use as a catalyst for olefin polymerization. Its physical properties, such as boiling and melting points, also differ from those of its analogs.
Properties
IUPAC Name |
tetraethylstannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H5.Sn/c4*1-2;/h4*1H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWNQEOPUOCKGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Sn | |
Record name | TETRAETHYLTIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5200 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022073 | |
Record name | Tetraethyl tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetraethyltin is a colorless liquid. Used as biocides, bactericides, fungicides and insecticides; preservatives for wood, textile, paper, and leather. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless liquid; [Hawley], Colorless liquid. | |
Record name | TETRAETHYLTIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5200 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetraethyl tin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7352 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TETRAETHYL TIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/888 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
358 °F at 760 mmHg (EPA, 1998), 181 °C at 760 mm Hg, 358 °F | |
Record name | TETRAETHYLTIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5200 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TETRAETHYL TIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAETHYL TIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/888 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Insol in water; soluble in ether, Sol in alcohol, Soluble in organic solvents. | |
Record name | TETRAETHYL TIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.187 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.199 at 20 °C/4 °C, 1.187 | |
Record name | TETRAETHYLTIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5200 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TETRAETHYL TIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAETHYL TIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/888 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1.2 [mmHg], 1.2 mm Hg @ 20 °C | |
Record name | Tetraethyl tin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7352 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TETRAETHYL TIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
597-64-8 | |
Record name | TETRAETHYLTIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5200 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetraethyltin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethyl tin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethyltin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, tetraethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraethyl tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethyltin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.007 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAETHYLTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31RE6NA75O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TETRAETHYL TIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAETHYL TIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/888 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-170 °F (EPA, 1998), -112 °C, -170 °F | |
Record name | TETRAETHYLTIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5200 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TETRAETHYL TIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAETHYL TIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/888 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tetraethyltin has a molecular formula of (C2H5)4Sn and a molecular weight of 234.96 g/mol. []
A: Infrared and Raman spectroscopic data are available for this compound, providing information about its molecular vibrations and structure. Studies have analyzed its spectra in comparison to other Tetraalkyltin compounds, like Tetramethyltin, to understand the influence of alkyl groups on the vibrational modes. []
A: this compound undergoes an electrophilic substitution reaction (SE2) with mercury(II) chloride, resulting in the formation of ethylmercury chloride and triethyltin chloride. This reaction has been extensively studied in various solvents, including methanol, t-butyl alcohol, acetonitrile, and mixtures thereof. [, , , , , , , ]
A: Research suggests that the substitution reaction predominantly follows an SE2(open) mechanism, characterized by the direct attack of the electrophilic mercury(II) species on the this compound molecule. This conclusion is supported by observations such as positive kinetic salt effects, increasing rate constants with increasing solvent polarity, and the influence of steric hindrance on the reaction rate. [, , , ]
A: The reaction rate generally increases with increasing solvent polarity. This is attributed to the stabilization of the polar transition state in more polar solvents. For instance, the reaction with mercury(II) chloride is faster in methanol than in t-butyl alcohol. Additionally, the enthalpy and entropy of the transition state are influenced by the solvent composition, impacting the reaction rate. [, , , , ]
A: The reactivity of mercury(II) carboxylates towards this compound depends on the electron-withdrawing or electron-donating nature of the carboxylate group. Carboxylates with electron-withdrawing groups generally exhibit higher reactivity due to the enhanced electrophilicity of the mercury(II) center. [, ]
A: this compound is used as a precursor for the deposition of tin dioxide (SnO2) thin films in various applications. These films are utilized in gas sensors, solar cells, transparent conductive coatings, and as catalysts. this compound allows for precise control over film thickness and properties through techniques like atomic layer deposition (ALD). [, , , , ]
A: Yes, this compound serves as an n-type dopant in the growth of semiconductors like indium phosphide (InP) and indium gallium arsenide (InGaAs) using techniques like metalorganic chemical vapor deposition (MOCVD). It allows for achieving high doping concentrations while maintaining good electrical properties. [, , ]
A: Research indicates that this compound is metabolized in mammals, primarily in the liver, by the cytochrome P450 enzyme system. This metabolic process leads to the formation of triethyltin and other metabolites, which are responsible for the compound's toxicity. []
A: this compound is a potent neurotoxin that primarily affects the central nervous system. Exposure to this compound can lead to severe neurological damage, including edema in the white matter of the brain. The compound disrupts cellular respiration and causes mitochondrial damage, leading to cell death. []
A: this compound, previously used as an antifouling agent in marine paints, is highly toxic to aquatic organisms. Its release into the environment has led to significant contamination of water bodies, posing risks to marine life and ecosystems. []
A: Several analytical techniques are employed for the detection and quantification of this compound. These include gas chromatography coupled with various detectors like flame ionization detection (GC-FID), laser-enhanced ionization (GC-LEI), laser-induced atomic fluorescence (GC-LIAF), and mass spectrometry (GC-MS). These techniques allow for sensitive and selective determination of this compound in environmental and biological samples. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.